2,6-Dimethylnonadecane

Description

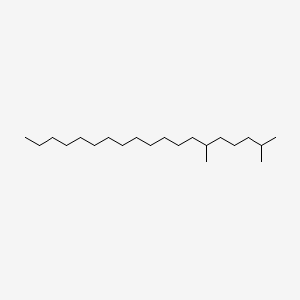

2,6-Dimethylnonadecane is a branched alkane with the molecular formula C₂₁H₄₄, derived from the linear nonadecane (C₁₉H₄₀) by the addition of two methyl groups at the 2nd and 6th carbon positions. Branched alkanes typically exhibit lower melting and boiling points compared to their linear isomers due to reduced molecular symmetry and weaker van der Waals interactions .

Properties

CAS No. |

54105-68-9 |

|---|---|

Molecular Formula |

C21H44 |

Molecular Weight |

296.6 g/mol |

IUPAC Name |

2,6-dimethylnonadecane |

InChI |

InChI=1S/C21H44/c1-5-6-7-8-9-10-11-12-13-14-15-18-21(4)19-16-17-20(2)3/h20-21H,5-19H2,1-4H3 |

InChI Key |

MKDTXPPIDHKWNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylnonadecane typically involves the alkylation of nonadecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in a continuous flow reactor is a common approach. This method allows for precise control over reaction parameters, leading to efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylnonadecane primarily undergoes reactions typical of alkanes, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Although less common, reduction reactions can convert any oxidized forms back to the alkane.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, replacing hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Chlorine or bromine gas under UV light.

Major Products Formed:

Oxidation: Formation of 2,6-dimethylnonadecanol, 2,6-dimethylnonadecanone, or 2,6-dimethylnonadecanoic acid.

Substitution: Formation of 2,6-dichlorononadecane or 2,6-dibromononadecane.

Scientific Research Applications

2,6-Dimethylnonadecane has several applications across various fields:

Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.

Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.

Medicine: Studied for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.

Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-Dimethylnonadecane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to interact with other hydrophobic molecules, facilitating various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Dimethylnonadecane with structurally related branched alkanes, highlighting key differences in molecular properties and applications:

Key Observations:

Chain Length and Physical Properties: Longer carbon chains (e.g., C₁₃ vs. C₂₁) increase molecular weight and van der Waals forces, leading to higher boiling points. For example, 4,6-Dimethyldodecane (C₁₄H₃₀, MW 198.39) has a higher b.p. than 2,6-Dimethylundecane (C₁₃H₂₈, MW 184.36) . this compound (C₂₁H₄₄) is expected to follow this trend, with a higher b.p. than shorter analogs but lower than linear nonadecane.

Branching Position and Reactivity: Branching at the 2nd and 6th positions (vs. For instance, 3,7-Dimethylnonadecane exhibits biological activity as a pheromone , whereas 2,6-dimethyl isomers may favor industrial applications due to stability .

Similar strategies could apply.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.